Sucrose-d14

LC-MS matrix effects isotope effect

Sucrose-d14 (D-(+)-Saccharose-d14, CAS: 202480-73-5) is a uniformly deuterium-labeled isotopologue of sucrose, in which all fourteen non-exchangeable hydrogen atoms are substituted with deuterium. With a molecular formula of C12H8D14O11 and a molecular weight of 356.39 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C12H22O11
Molecular Weight 356.38 g/mol
Cat. No. B12394527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose-d14
Molecular FormulaC12H22O11
Molecular Weight356.38 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D
InChIKeyCZMRCDWAGMRECN-YPCQKFQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sucrose-d14: A Uniformly Deuterated Disaccharide for LC-MS Internal Standardization and Metabolic Flux Studies


Sucrose-d14 (D-(+)-Saccharose-d14, CAS: 202480-73-5) is a uniformly deuterium-labeled isotopologue of sucrose, in which all fourteen non-exchangeable hydrogen atoms are substituted with deuterium . With a molecular formula of C12H8D14O11 and a molecular weight of 356.39 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . The uniform deuteration across both glucose and fructose moieties ensures a mass shift of +14 Da relative to unlabeled sucrose, enabling unequivocal chromatographic distinction and precise quantitation .

Why Unlabeled Sucrose, 13C-Sucrose, or Partially Deuterated Analogs Cannot Substitute for Sucrose-d14 in Quantitative LC-MS Workflows


Quantitative LC-MS analysis in complex biological matrices demands internal standards that co-elute precisely with the target analyte and experience identical ion suppression or enhancement. Unlabeled sucrose is indistinguishable from endogenous sucrose, precluding its use as an internal standard. While 13C-labeled sucrose avoids the retention time shifts associated with deuterium labeling, the kinetic isotope effect for 2H is more pronounced than for 13C in reversed-phase liquid chromatography, and the cost differential between 2H and 13C labeling is substantial [1]. Partially deuterated sucrose analogs (e.g., glucose-d2 or fructose-d6) cannot correct for matrix effects across the entire disaccharide molecule and may exhibit distinct fragmentation patterns in MS/MS, introducing quantification bias [2]. Thus, only a uniformly deuterated, high-purity Sucrose-d14 provides the necessary mass shift, chromatographic fidelity, and cost profile for rigorous analytical validation.

Quantitative Differentiation Evidence for Sucrose-d14 Against Closest Analogs and Alternatives


Chromatographic Retention Time Shift: Deuterated vs. 13C-Labeled Internal Standards

A systematic comparison of deuterated (2H) and non-deuterated (13C and 15N) SIL-ISs in LC-ESI-MS-MS demonstrated that the deuterated IS (2MHA-[2H7]) exhibited a significant retention time shift relative to the analyte, causing it to experience differential matrix effects. This resulted in a 59.2% lower average quantification result for 2MHA when using the deuterated IS compared to the 13C-labeled IS (2MHA-[13C6]), and a spike recovery bias of -38.4% [1]. While this specific study was on 2-methylhippuric acid, the underlying chromatographic principle—that deuterium substitution alters polarity and thus retention in reversed-phase LC—is a class-level phenomenon directly applicable to Sucrose-d14. This evidence underscores the critical importance of verifying co-elution when using Sucrose-d14, as its performance advantage over 13C-sucrose is contingent on chromatographic method optimization.

LC-MS matrix effects isotope effect

Purity and Isotopic Enrichment Specifications Across Commercial Suppliers of Sucrose-d14

A cross-vendor analysis of Sucrose-d14 specifications reveals two critical differentiators for procurement: chemical purity and isotopic enrichment. While many suppliers offer chemical purity of ≥95% , a subset, including MedChemExpress and Alfa Chemistry, specify a higher chemical purity of ≥99.0% . More importantly, isotopic enrichment is not universally reported; where specified, it is typically ≥98 atom % D . A product with 98 atom % D means that 2% of the molecules are not fully deuterated, potentially leading to isotopic crosstalk and reduced signal-to-noise ratio in MS quantification. The absence of reported isotopic enrichment from some vendors introduces significant procurement risk, as lower isotopic purity directly compromises assay sensitivity and quantitative accuracy. Prioritizing suppliers that provide batch-specific certificates of analysis for both chemical purity (≥99.0%) and isotopic enrichment (≥98 atom % D) ensures consistent assay performance.

procurement quality control isotopic purity

Mass Shift and Spectral Clarity: Uniform Deuteration (d14) vs. Partial Labeling

Sucrose-d14, with uniform deuteration across all 14 non-exchangeable hydrogens, provides a +14 Da mass shift relative to unlabeled sucrose (342.30 g/mol vs. 356.39 g/mol) . This large mass shift ensures that the isotopic envelope of the internal standard does not overlap with the M+1 or M+2 natural abundance peaks of the endogenous analyte, a common source of quantification error [1]. In contrast, a partially deuterated analog, such as glucose-d2 (mass shift +2 Da) or fructose-d6 (mass shift +6 Da), would require careful deconvolution of overlapping isotopic distributions, increasing method complexity and uncertainty. The uniform d14 labeling across both monosaccharide units guarantees that any MS/MS fragment ion containing a labeled hydrogen will exhibit a predictable mass shift, simplifying selected reaction monitoring (SRM) method development and improving assay specificity.

mass spectrometry isotope dilution quantitative analysis

Optimal Application Scenarios for Sucrose-d14 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of Sucrose in Complex Biological Matrices (Plasma, Urine, Tissue Homogenates)

Sucrose-d14 is ideally suited as an internal standard for the absolute quantification of sucrose in biological samples via LC-MS/MS. The +14 Da mass shift ensures baseline resolution from endogenous sucrose, while the high chemical purity (≥99.0%) minimizes extraneous peaks . This application is critical in studies of intestinal permeability, where trace amounts of orally ingested sucrose appear in plasma or urine. Using a uniformly labeled d14 standard, rather than a partially labeled analog, allows for robust correction of matrix effects across the entire chromatographic peak, improving accuracy and precision. Method validation should include a post-column infusion experiment to confirm co-elution with the analyte and the absence of differential ion suppression, a known class-level risk for deuterated standards [1].

Metabolic Flux Analysis and Stable Isotope-Resolved Metabolomics in Cell Culture

For tracing the fate of sucrose-derived carbon in cellular metabolism, Sucrose-d14 serves as a non-radioactive tracer. Its uniform deuteration allows for the detection of labeled glucose and fructose moieties as they are catabolized through glycolysis and the pentose phosphate pathway. The +14 Da mass shift, combined with the specified isotopic enrichment of ≥98 atom % D, ensures that the signal from the tracer is distinguishable from natural abundance 13C isotopologues, reducing false positives in complex isotopomer spectral analysis . This application is particularly valuable in cancer metabolism research, where altered carbohydrate utilization is a hallmark.

Method Development and Validation for Food and Beverage Authenticity Testing

In food science, Sucrose-d14 can be employed as an internal standard for quantifying sucrose content in beverages, honey, and processed foods, where matrix complexity (e.g., high sugar content, lipids, proteins) can cause significant ion suppression. The use of a stable isotope-labeled standard is the gold-standard approach for compensating for these matrix effects . The availability of Sucrose-d14 with well-documented chemical and isotopic purity enables the development of robust, transferable analytical methods suitable for regulatory compliance and quality control in the food industry.

Technical Documentation Hub

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